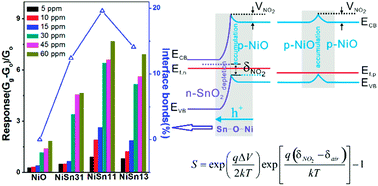Enhanced room temperature NO2 response of NiO–SnO2 nanocomposites induced by interface bonds at the p–n heterojunction†
Physical Chemistry Chemical Physics Pub Date: 2016-01-20 DOI: 10.1039/C5CP07961F
Abstract
Recently, heterostructured nanomaterials have attracted great attention in gas sensing applications. However, the sensing mechanism of the enhanced sensitivity of heterostructured nanomaterials remains unclear, which is not conducive to further improvements in their sensing performances. In order to detail the fundamental studies on the gas sensing mechanism of heterostructured nanomaterials and improve the room temperature NO2 sensing properties of NiO-based nanomaterials, NiO–SnO2 heterojunction nanocomposites were fabricated. It was found that the sensitivity of the nanocomposites was largely enhanced compared to the bare NiO. On the basis of the intrinsic characteristics of the p–n heterojunction and the band structure of the NiO–SnO2 heterojunction, the largely enhanced room temperature NO2 response of the nanocomposites could be attributed to two factors. One was the significantly decreased initial conductance, and the increase in the equivalent hole concentration of the nanocomposites after exposure to NO2, associated with the effective electron transfer via the interface bonds at the heterojunction. Another was that the variation of contact potential in the nanocomposites, before and after exposure to NO2, exerted a drastic effect on the transducer function for gas sensing. According to the differentiation in the sensitivity of the nanocomposites with different molar ratios, the important role of interface bonds in gas sensing properties was further illustrated by the dependency of the sensitivity on the interface bond number and the interface resistance. Here, we hope that this work could give us a better understanding of the gas sensing mechanism of the p–n heterojunction, and provide a proper approach for heterojunction materials to further improve their sensing performances.


Recommended Literature
- [1] Back cover
- [2] Effect of Ta addition on the structural, thermodynamic and mechanical properties of CoCrFeNi high entropy alloys†
- [3] Directly drawing high-performance capacitive sensors on copying tissues†
- [4] Small-molecule azomethines: organic photovoltaics via Schiff base condensation chemistry†
- [5] The role of metal ions and counterions in the switching behavior of a carboxylic acid functionalized spiropyran†
- [6] Synthesis of a well-defined glycoconjugate vaccine by a tyrosine-selective conjugation strategy†
- [7] A dual-colored ratiometric-fluorescent oligonucleotide probe for the detection of human telomerase RNA in cell extracts†
- [8] The CoTe2 nanostructure: an efficient and robust catalyst for hydrogen evolution†
- [9] An N-linked disalicylaldehyde together with its caesium ion and dichloromethane sensing performances: ‘dual key & lock’ LMCT-enhanced fluorescence strategy†
- [10] Proceedings of the Society of Public Analysts and other Analytical Chemists










